
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H14ClNO2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 191.65 g/mol. The exact mass and monoisotopic mass are 191.0713064 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.65 g/mol, an exact mass of 191.0713064 g/mol, and a monoisotopic mass of 191.0713064 g/mol . The compound has a complexity of 163, a topological polar surface area of 29.5 Ų, and a XLogP3-AA of 0.3 .
Applications De Recherche Scientifique
Catalytic Applications
One study focused on the synthesis and catalytic use of ionic liquid-based Ru(II)–phosphinite compounds in transfer hydrogenation. The research involved the preparation of compounds from reactions involving chloro and methoxy functional groups, highlighting their efficiency as catalysts in the transfer hydrogenation of various ketones, achieving up to 99% conversions. This showcases the potential of such compounds in catalytic processes, specifically in organic synthesis and industrial applications (Aydemir et al., 2014).
Antimicrobial and Antifungal Activity
Another study explored the antimicrobial and antifungal effects of a bioactive molecule containing chloro and methoxy groups. The molecule was characterized through quantum chemical methods and vibrational spectral techniques, showing significant antimicrobial activity. This indicates the relevance of such compounds in the development of new antimicrobial agents, which could be crucial in fighting drug-resistant bacteria and fungi (Viji et al., 2020).
Synthesis of Heterocyclic Compounds
Research on the synthesis of N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring highlights the importance of compounds with chloro and methoxy groups in synthesizing heterocyclic compounds with significant biological activities. These scaffolds are essential in clinical drugs, demonstrating the compound's versatility in pharmaceutical development (Prasad et al., 2021).
Corrosion Inhibition
In the field of materials science, propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole, featuring chloro and methoxy groups, have been investigated as inhibitors of mild steel corrosion in hydrochloric acid. These compounds demonstrated excellent inhibitory action, suggesting their potential application in protecting industrial infrastructure and equipment against corrosion (Olasunkanmi & Ebenso, 2019).
Mécanisme D'action
Target of Action
It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical parameters of compounds with a pyrrolidine ring can be modified to obtain the best results for drug candidates .
Propriétés
IUPAC Name |
2-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPPZYSWHGHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine](/img/structure/B1473951.png)

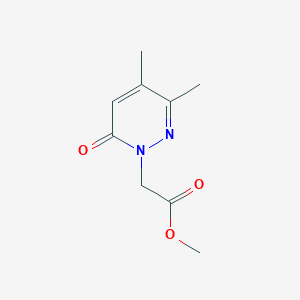


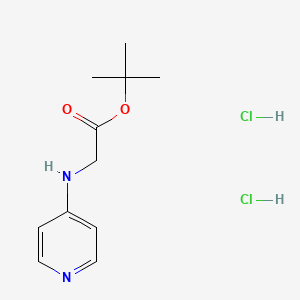
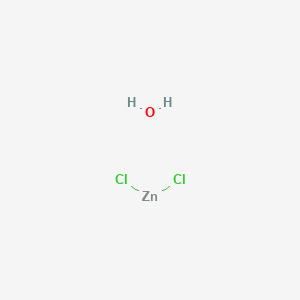

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)
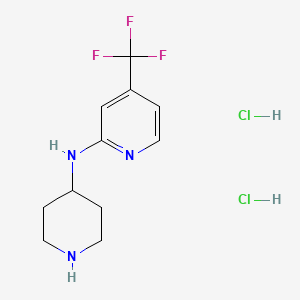
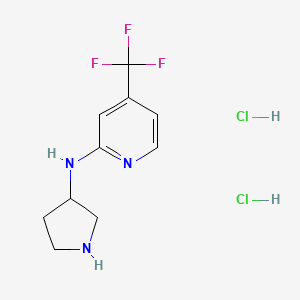

![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)